Cas no 2055496-11-0 (Cedirogant)

Cedirogant structure
Cedirogant structure
商品名:Cedirogant
CAS番号:2055496-11-0
MF:C24H20Cl3F3N2O3
メガワット:547.781414031982
CID:5083517
PubChem ID:124123797

Cedirogant 化学的及び物理的性質

名前と識別子

    • Cedirogant
    • X6466M4LVP
    • Cedirogant [INN]
    • Cedirogant [USAN]
    • BDBM292795
    • US10106501, Example EI-5
    • US10106501, Example EI-6
    • WHO 11460
    • (1-(2,4-Dichloro-3-((7-chloro-5-(trifluoromethyl)-1hindol-1-yl)methyl)benzoyl)piperidin-4-yl)acetic acid
    • 4-Piperidineacetic acid, 1-(2,4-dichloro-3-((7-chloro-5-(trifluoromethyl)-1H-indol-1-yl)methyl)benzoyl)-
    • D12274
    • EX-A5810
    • AKOS040759913
    • DA-72060
    • CHEMBL5095174
    • ABV-157
    • HY-137434
    • CS-0138634
    • UNII-X6466M4LVP
    • 2-(1-(2,4-dichloro-3-((7-chloro-5-(trifluoromethyl)-1H-indol-1-yl)methyl)benzoyl)piperidin-4-yl)acetic acid
    • F77949
    • 2-[1-[2,4-dichloro-3-[[7-chloro-5-(trifluoromethyl)indol-1-yl]methyl]benzoyl]piperidin-4-yl]acetic acid
    • Cedirogant [WHO-DD]
    • 4-Piperidineacetic acid, 1-[2,4-dichloro-3-[[7-chloro-5-(trifluoromethyl)-1H-indol-1-yl]methyl]benzoyl]-
    • MS-30038
    • ABBV-157
    • 2055496-11-0
    • Cedirogant (USAN/INN)
    • MNEOHCYSHVKLIC-UHFFFAOYSA-N
    • Cedirogant [USAN:INN]
    • SCHEMBL18299842
    • インチ: 1S/C24H20Cl3F3N2O3/c25-18-2-1-16(23(35)31-6-3-13(4-7-31)9-20(33)34)21(27)17(18)12-32-8-5-14-10-15(24(28,29)30)11-19(26)22(14)32/h1-2,5,8,10-11,13H,3-4,6-7,9,12H2,(H,33,34)
    • InChIKey: MNEOHCYSHVKLIC-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=C(C=CC=1C(N1CCC(CC(=O)O)CC1)=O)Cl)CN1C=CC2C=C(C(F)(F)F)C=C(C1=2)Cl

計算された属性

  • せいみつぶんしりょう: 546.049160g/mol
  • どういたいしつりょう: 546.049160g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 5
  • 複雑さ: 781
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.5
  • 疎水性パラメータ計算基準値(XlogP): 6.1

Cedirogant 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
S e l l e c k ZHONG GUO
E0637-5mg
Cedirogant
2055496-11-0 99.59%
5mg
¥3186.53 2023-09-15
ChemScence
CS-0138634-50mg
Cedirogant
2055496-11-0 99.41%
50mg
$2550.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T9635-50mg
Cedirogant
2055496-11-0 99.57%
50mg
¥ 10579 2023-09-07
1PlusChem
1P023OVL-100mg
Cedirogant
2055496-11-0 99%
100mg
$3980.00 2023-12-19
Aaron
AR023P3X-25mg
Cedirogant
2055496-11-0 95%
25mg
$1144.00 2025-02-13
Aaron
AR023P3X-50mg
Cedirogant
2055496-11-0 95%
50mg
$1588.00 2025-02-13
Aaron
AR023P3X-10mg
Cedirogant
2055496-11-0 95%
10mg
$693.00 2025-02-13
Ambeed
A1503551-50mg
2-(1-(2,4-Dichloro-3-((7-chloro-5-(trifluoromethyl)-1H-indol-1-yl)methyl)benzoyl)piperidin-4-yl)acetic acid
2055496-11-0 99%
50mg
$259.0 2025-02-28
Ambeed
A1503551-1mg
2-(1-(2,4-Dichloro-3-((7-chloro-5-(trifluoromethyl)-1H-indol-1-yl)methyl)benzoyl)piperidin-4-yl)acetic acid
2055496-11-0 98%
1mg
$130.0 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T9635-1 mL * 10 mM (in DMSO)
Cedirogant
2055496-11-0 99.57%
1 mL * 10 mM (in DMSO)
¥ 2573 2023-09-07

Cedirogant 関連文献

Cedirogantに関する追加情報

Introduction to Cedirogant and Its CAS No. 2055496-11-0

Cedirogant, identified by the Chemical Abstracts Service Number (CAS No.) 2055496-11-0, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This introduction aims to provide a comprehensive overview of Cedirogant, its chemical properties, potential applications, and the latest research findings that highlight its significance in modern medicine.

The compound Cedirogant belongs to a class of molecules that exhibit unique pharmacological properties, making it a subject of intense study in drug discovery and development. Its molecular structure, characterized by specific functional groups, contributes to its ability to interact with biological targets in a highly selective manner. This selectivity is crucial for developing therapeutic agents with minimal side effects and enhanced efficacy.

In recent years, there has been a growing interest in exploring the potential of Cedirogant in treating various medical conditions. Preliminary studies have suggested that it may have applications in modulating inflammatory responses, which could be particularly beneficial in the management of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to inhibit key enzymes involved in the inflammatory pathway has been a focal point of research.

Moreover, Cedirogant has shown promise in preclinical trials as a potential treatment for neurological disorders. Its interaction with neurotransmitter receptors has been investigated, revealing mechanisms that could lead to novel therapeutic strategies for conditions like Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier has also been a subject of interest, as this property is essential for effective treatment of central nervous system disorders.

The synthesis and characterization of Cedirogant have been refined through advanced chemical methodologies. Researchers have employed state-of-the-art techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to elucidate its structure and understand its reactivity. These advancements have not only improved our understanding of the compound but also paved the way for its optimization for therapeutic use.

One of the most exciting aspects of Cedirogant research is its potential in combination therapy. Studies have indicated that when used alongside other medications, it can enhance therapeutic outcomes significantly. This synergistic effect could be particularly valuable in treating complex diseases that require multifaceted approaches. The investigation into combination therapies involving Cedirogant is an active area of research, with promising results emerging from clinical trials.

The regulatory landscape for pharmaceutical compounds like Cedirogant is stringent, ensuring that only safe and effective drugs reach the market. The journey from laboratory discovery to clinical application involves rigorous testing and compliance with international standards. The compound's progression through various phases of clinical trials has been closely monitored by regulatory bodies to assess its safety and efficacy.

In conclusion, Cedirogant, with its CAS No. 2055496-11-0, represents a significant advancement in pharmaceutical chemistry and biomedicine. Its unique properties and potential applications make it a promising candidate for treating a variety of medical conditions. As research continues to uncover new insights into its mechanisms of action, the future looks bright for this innovative compound.

おすすめ記事

推奨される供給者
atkchemica
(CAS:2055496-11-0)Cedirogant
CL1894
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:2055496-11-0)Cedirogant
A1244798
清らかである:99%/99%/99%/99%/99%
はかる:5mg/10mg/25mg/50mg/100mg
価格 ($):258/414/660/929/1252